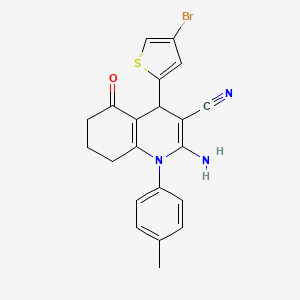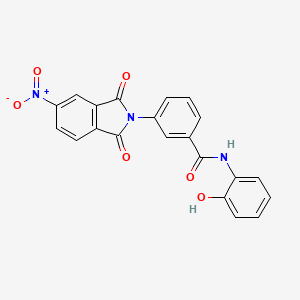![molecular formula C26H23Cl2N3O2S2 B11532572 2,4-dichloro-N-[2-({1-oxo-1-[(2,4,6-trimethylphenyl)amino]propan-2-yl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11532572.png)
2,4-dichloro-N-[2-({1-oxo-1-[(2,4,6-trimethylphenyl)amino]propan-2-yl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-DICHLORO-N-[2-({1-[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]ETHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE is a complex organic compound that has garnered interest due to its potential applications in various fields such as medicine, agriculture, and materials science. This compound is part of the benzamide family and features a unique structure that includes a benzothiazole moiety, which is known for its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DICHLORO-N-[2-({1-[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]ETHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE typically involves multiple stepsThe reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-DICHLORO-N-[2-({1-[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]ETHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
2,4-DICHLORO-N-[2-({1-[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]ETHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a bioactive compound with antimicrobial and antiviral properties.
Mechanism of Action
The mechanism of action of 2,4-DICHLORO-N-[2-({1-[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]ETHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE involves its interaction with specific molecular targets. For example, as a potential DHFR inhibitor, it binds to the active site of the enzyme, preventing the reduction of dihydrofolate to tetrahydrofolate, which is essential for DNA synthesis and cell division . This inhibition can lead to the suppression of cancer cell growth and the proliferation of microbial pathogens.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloropyrimidine: Known for its use in the synthesis of medicinally important compounds.
2,4-Dichloro-1-naphthol: Used as an antimicrobial and antifungal agent.
Uniqueness
What sets 2,4-DICHLORO-N-[2-({1-[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]ETHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE apart is its unique combination of functional groups that confer both chemical reactivity and biological activity. Its benzothiazole moiety is particularly noteworthy for its role in enhancing the compound’s bioactivity.
Properties
Molecular Formula |
C26H23Cl2N3O2S2 |
|---|---|
Molecular Weight |
544.5 g/mol |
IUPAC Name |
2,4-dichloro-N-[2-[1-oxo-1-(2,4,6-trimethylanilino)propan-2-yl]sulfanyl-1,3-benzothiazol-6-yl]benzamide |
InChI |
InChI=1S/C26H23Cl2N3O2S2/c1-13-9-14(2)23(15(3)10-13)31-24(32)16(4)34-26-30-21-8-6-18(12-22(21)35-26)29-25(33)19-7-5-17(27)11-20(19)28/h5-12,16H,1-4H3,(H,29,33)(H,31,32) |
InChI Key |
LZYHCWOQZCFHGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(C)SC2=NC3=C(S2)C=C(C=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Amino-5-(2-fluorophenyl)-1,3-dimethyl-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B11532502.png)


![(4Z)-4-[(3-methylphenyl)imino]-1-phenyl-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B11532530.png)
![N-(2-nitrophenyl)-2-[(2Z)-4-oxo-2-(phenylimino)-3-(3-phenylpropyl)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B11532534.png)
![1',1''-propane-1,3-diylbisspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B11532537.png)
![N-(4-fluorophenyl)-4-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11532544.png)
![N'-((1E)-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}methylene)-2-(2-methyl-1,3-dioxan-2-yl)acetohydrazide](/img/structure/B11532548.png)
![4-{(E)-[(2,4-dimethylphenyl)imino]methyl}phenyl 4-nitrobenzenesulfonate](/img/structure/B11532549.png)

![4-chloro-2,5-dimethoxy-N-[(E)-(3-nitrophenyl)methylidene]aniline](/img/structure/B11532555.png)

![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(3-chlorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11532567.png)
![ethyl (4Z)-2-methyl-1-(4-methylphenyl)-5-oxo-4-[3-(prop-2-en-1-yloxy)benzylidene]-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11532573.png)
